
4-Chloro-2-((quinolin-8-ylimino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-((quinolin-8-ylimino)methyl)phenol is an organic compound with the molecular formula C16H11ClN2O This compound is characterized by the presence of a chloro-substituted phenol group and a quinoline moiety linked through an imine (Schiff base) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((quinolin-8-ylimino)methyl)phenol typically involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 8-aminoquinoline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
4-Chloro-2-hydroxybenzaldehyde+8-Aminoquinoline→this compound+H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((quinolin-8-ylimino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-((quinolin-8-ylimino)methyl)phenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of fluorescent sensors and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((quinolin-8-ylimino)methyl)phenol involves its interaction with biological targets through its phenol and quinoline moieties. The phenol group can participate in hydrogen bonding and redox reactions, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can lead to the modulation of biological pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-((4-phenylquinolin-8-ylimino)methyl)phenol
- 2,4-Dibromo-6-((quinolin-8-ylimino)methyl)phenol
- 4-Nitro-2-((quinolin-8-ylimino)methyl)phenol
Uniqueness
4-Chloro-2-((quinolin-8-ylimino)methyl)phenol is unique due to the presence of both a chloro-substituted phenol group and a quinoline moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
149339-55-9 |
|---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
4-chloro-2-(quinolin-8-yliminomethyl)phenol |
InChI |
InChI=1S/C16H11ClN2O/c17-13-6-7-15(20)12(9-13)10-19-14-5-1-3-11-4-2-8-18-16(11)14/h1-10,20H |
InChI Key |
KLFCVAKGVZVKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=CC3=C(C=CC(=C3)Cl)O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




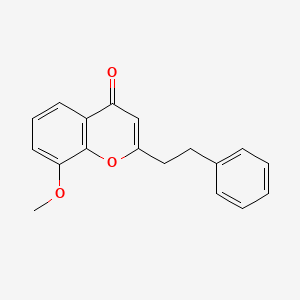


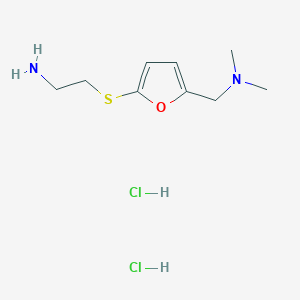
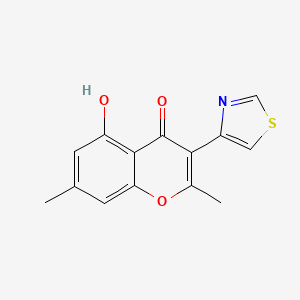
![2-Hydroxy-5-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B11845051.png)
![2-[(4-Oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid](/img/structure/B11845063.png)
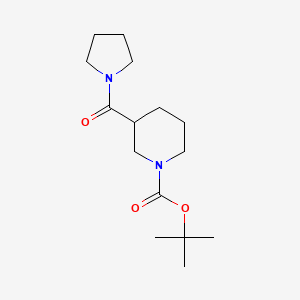

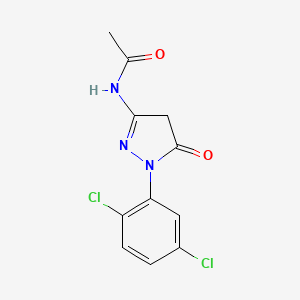
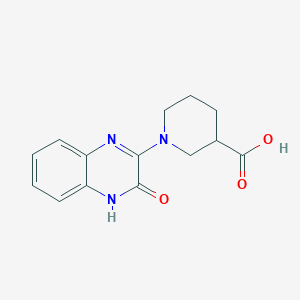
![tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845088.png)
